

Preventing PCR Carry-Over Contamination with Uracil-DNA Glycosylase (UDG)

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Compound of Interest

Compound Name: *Uracil*

Cat. No.: *B1623742*

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Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerase chain reaction (PCR) is a cornerstone of modern molecular biology, enabling the amplification of minute quantities of DNA. However, this exquisite sensitivity also makes it highly susceptible to contamination, particularly from the amplicons of previous reactions, known as carry-over contamination. This can lead to false-positive results, compromising data integrity and leading to erroneous conclusions. A robust and widely adopted method to combat this issue is the use of **Uracil**-DNA Glycosylase (UDG), also known as **Uracil**-N-Glycosylase (UNG).^{[1][2]} This application note details the mechanism of UDG-based carry-over prevention, provides quantitative data on its application, and offers detailed protocols for its implementation in PCR workflows.

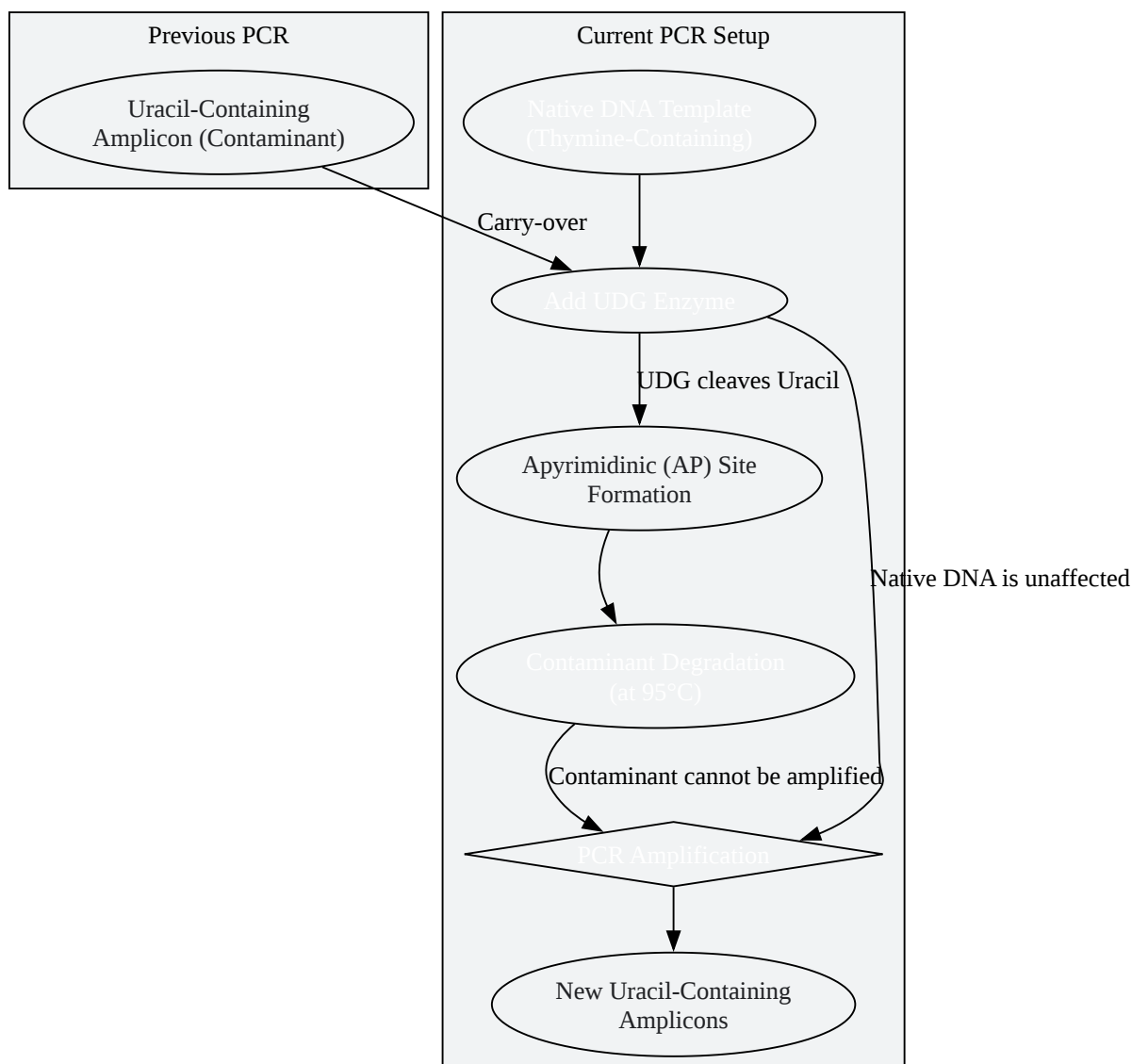
The core principle of this method involves two key modifications to a standard PCR protocol:

- Substitution of dUTP for dTTP: All PCR reactions are performed using a deoxyribonucleotide (dNTP) mix where deoxythymidine triphosphate (dTTP) is partially or entirely replaced by deoxyuridine triphosphate (dUTP).^{[2][3][4]} This ensures that all resulting amplicons contain **uracil** in place of thymine.

- Pre-treatment with UDG: Subsequent PCR reaction mixtures are treated with UDG before amplification.[2][3] UDG recognizes and cleaves the N-glycosidic bond between the **uracil** base and the deoxyribose sugar in single- and double-stranded DNA, creating an apyrimidinic (AP) site.[1][3] This AP site is labile and will be cleaved during the initial high-temperature denaturation step of the PCR, effectively destroying any contaminating amplicons from previous reactions.[5][6] The native template DNA, which contains thymine, remains unaffected by UDG.[2][3]

Mechanism of Action

The UDG-based carry-over prevention strategy is a proactive measure integrated into the PCR workflow. The enzyme specifically targets **uracil**-containing DNA, which should only be present in amplicons from previous PCRs where dUTP was used.



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Quantitative Data Summary

The effectiveness of the UDG system depends on several factors, including the type of UDG used (standard vs. heat-labile), enzyme concentration, incubation time and temperature, and dUTP concentration. The following tables summarize key quantitative parameters gathered from various sources.

Table 1: Recommended Reagent Concentrations and Units

Parameter	Recommended Range	Notes	Source
dUTP Concentration	200 - 600 μ M	Higher concentrations may require adjustment of $MgCl_2$. Substitution for dTTP can be partial or complete.	[5]
UDG (Standard E. coli)	0.1 - 1.0 U per 50 μ L reaction	1 unit can eliminate up to 5 ng of carry-over contaminant.	[7]
UDG (Heat-Labile)	0.1 - 1.0 U per 50 μ L reaction	Typically used at a final concentration of 0.01 U/ μ L.	[4]
$MgCl_2$ Adjustment	Increase to 2.5 mM	Recommended when using 600 μ M dUTP.	[5]

Table 2: Incubation and Inactivation Conditions

UDG Type	Incubation Temperature (°C)	Incubation Time (min)	Inactivation Temperature (°C)	Inactivation Time (min)	Source
Standard (E. coli)	15 - 25	10	95	5 - 10	[5] [8]
Standard (E. coli)	37	10 - 15	94	10	[7] [9]
Heat-Labile (Cod)	25	5	>50	5 - 10	[4]
Heat-Labile	25	30	50	10	[10]
Heat-Labile	30	20 - 30	>50	-	[11]

Note: Heat-labile UDG is typically inactivated during the initial denaturation step of the PCR cycle.

Experimental Protocols

This section provides detailed protocols for implementing UDG-based carry-over prevention in a standard PCR workflow. Two protocols are provided, one for standard E. coli UDG and another for heat-labile UDG.

Protocol 1: Using Standard E. coli UDG

This protocol is suitable for most standard PCR applications.

Materials:

- DNA Template
- Forward and Reverse Primers
- PCR Master Mix (or individual components: DNA Polymerase, Reaction Buffer)
- dNTP Mix with dUTP (in place of dTTP)

- **Uracil**-DNA Glycosylase (UDG), standard E. coli
- Nuclease-free water

Procedure:

- Reaction Setup:
 - On ice, prepare the PCR reaction mixture in a sterile PCR tube. A typical 50 μ L reaction is outlined below. For multiple reactions, prepare a master mix.

Component	Volume	Final Concentration
10X PCR Buffer	5 μL	1X
dNTP Mix (with dUTP)	1 μ L	200 μ M each
Forward Primer (10 μ M)	1 μ L	0.2 μ M
Reverse Primer (10 μ M)	1 μ L	0.2 μ M
DNA Template	X μ L	< 250 ng
Taq DNA Polymerase	0.25 μ L	1.25 U
UDG (1 U/ μ L)	1 μ L	1 U

| Nuclease-free water | to 50 μ L | - |

- Gently mix the components and briefly centrifuge to collect the contents at the bottom of the tube.
- UDG Incubation:
 - Incubate the reaction mixture at room temperature (15-25°C) for 10 minutes.[\[5\]](#) This allows the UDG to degrade any **uracil**-containing DNA contaminants.
- Thermal Cycling:

- Place the PCR tubes in a thermal cycler and begin the PCR program. The initial denaturation step is critical for both inactivating the UDG and denaturing the template DNA.

Step	Temperature (°C)	Time	Cycles
UDG Inactivation/Initial Denaturation	95	10 min	1
Denaturation	95	30 sec	
Annealing	55-65	30 sec	25-35
Extension	72	1 min/kb	
Final Extension	72	5-10 min	1

| Hold | 4 | ∞ | 1 |

- Post-PCR Handling:
 - After the PCR is complete, store the amplicons at -20°C. Note that some residual UDG activity may persist even after heat inactivation, which could degrade the dU-containing products over time if stored at 4°C or room temperature.[\[1\]](#)[\[5\]](#)

Protocol 2: Using Heat-Labile UDG

Heat-labile UDG is ideal for sensitive applications like RT-qPCR, as it is irreversibly inactivated at lower temperatures, ensuring that newly synthesized dU-containing cDNA or PCR products are not degraded.[\[1\]](#)[\[10\]](#)

Materials:

- Same as Protocol 1, but with Heat-Labile UDG.

Procedure:

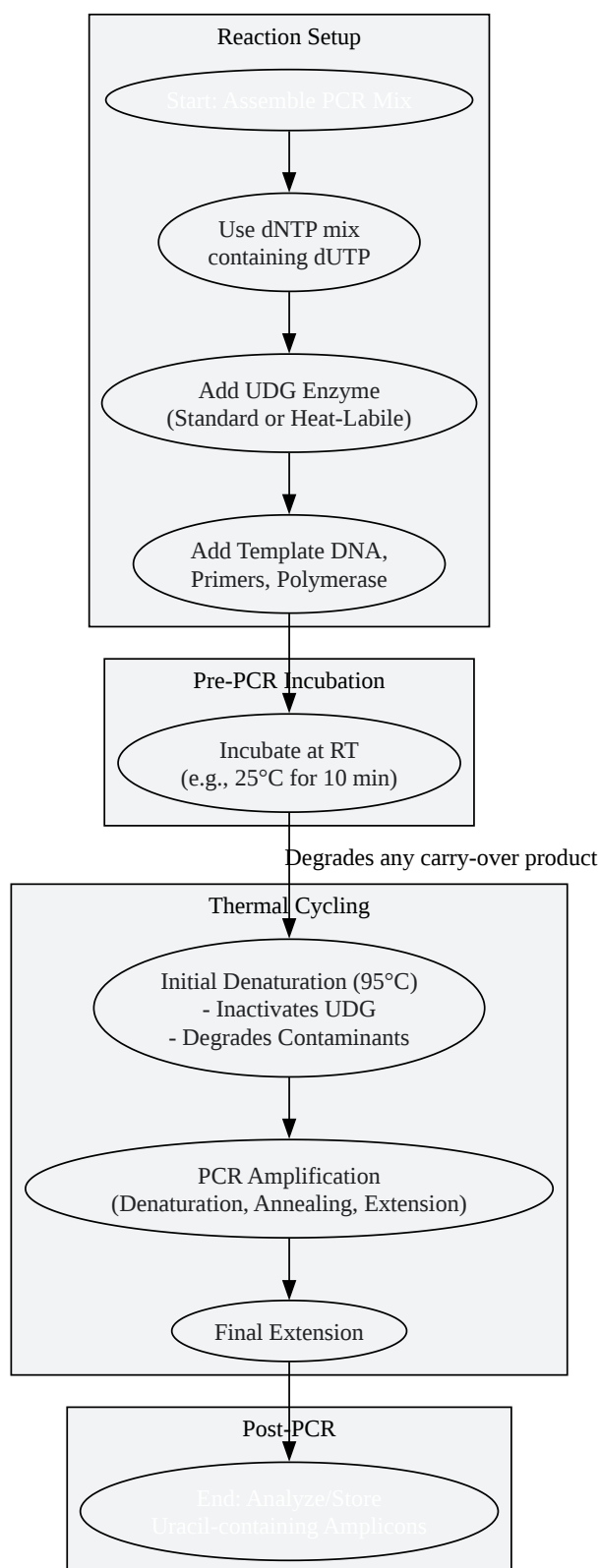
- Reaction Setup:

- Prepare the reaction mixture as described in Protocol 1, Step 1, substituting standard UDG with a heat-labile version.
- UDG Incubation:
 - Incubate the reaction mixture at 25°C for 5-10 minutes.[4] Some protocols suggest this step can be performed during the ramp-up to the initial denaturation temperature in the thermal cycler.[4]
- Thermal Cycling:
 - The initial denaturation step will completely and irreversibly inactivate the heat-labile UDG.

Step	Temperature (°C)	Time	Cycles
UDG Incubation (Optional)	25	5 min	1
UDG Inactivation/Initial Denaturation	95	2-5 min	1
Denaturation	95	30 sec	
Annealing	55-65	30 sec	35-40
Extension	72	1 min/kb	
Final Extension	72	5-10 min	1

| Hold | 4 | ∞ | 1 |

Experimental Workflow Visualization



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Troubleshooting and Considerations

- **Reduced PCR Efficiency:** In some cases, the substitution of dUTP for dTTP may slightly decrease PCR efficiency.[7] This can often be overcome by increasing the number of PCR cycles by 2-5 rounds.[9]
- **Not for Downstream Cloning (Standard Hosts):** PCR products containing **uracil** cannot be cloned into standard E. coli hosts that have an active UNG system (ung+), as the product will be degraded. Use of ung- strains is required for cloning.
- **One-Step RT-PCR:** Standard E. coli UDG is not recommended for one-step RT-PCR because the reverse transcription step may incorporate dUTP, and the UDG could degrade the newly synthesized cDNA.[1] Heat-labile UDG is the preferred choice for these applications as it can be inactivated before the reverse transcriptase becomes highly active. [1]
- **Bisulfite-Converted DNA:** UDG should not be used when amplifying bisulfite-treated DNA, as this treatment converts unmethylated cytosines to **uracils**, which would then be targeted by the enzyme.[1]
- **Incomplete Decontamination:** While highly effective, UDG treatment may not always result in the complete elimination of all contaminant molecules, especially with very high levels of contamination or for very short amplicons.[12] Therefore, it should be used in conjunction with, not as a replacement for, good laboratory practices to minimize contamination.

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